molecular formula C9H17NO B098512 2-Methyl-2-(piperidin-1-yl)propanal CAS No. 16042-93-6

2-Methyl-2-(piperidin-1-yl)propanal

Cat. No. B098512
CAS RN: 16042-93-6
M. Wt: 155.24 g/mol
InChI Key: LHDZEESTYAQLEU-UHFFFAOYSA-N
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Description

The compound "2-Methyl-2-(piperidin-1-yl)propanal" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key building block in organic chemistry, particularly in pharmaceuticals and fine chemicals .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines was described using (-)-2-cyano-6-phenyloxazolopiperidine and subsequent reductions and hydrogenolysis . Another approach involved the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of aryl(piperidin-1-yl)methyl derivatives under ultrasound irradiation . Additionally, the synthesis of piperidine ring-modified alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate was reported, highlighting modifications to standard procedures to improve efficiency . These methods demonstrate the versatility of synthetic approaches to piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques and computational calculations. For example, the crystal and molecular structure of a piperidine derivative was determined, revealing hydrogen bonding and C-H...π interactions stabilizing the compound . Computational studies, including Density Functional Theory (DFT) calculations, have been used to confirm the experimental findings and provide detailed insights into the electronic and structural properties of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The papers describe the formation of intermediate imino bicyclic systems, diastereoselective reductions, and the generation of substituted diamino alcohols . The reactivity of these compounds is influenced by their functional groups and the presence of catalysts, as seen in the synthesis of aryl(piperidin-1-yl)methyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The synthesized compounds often exhibit significant biological activities, such as antimicrobial properties and opioid receptor affinity . Theoretical calculations complement experimental data to provide a comprehensive understanding of properties like bond lengths, bond angles, HOMO-LUMO energies, and molecular electrostatic potential . These properties are crucial for the potential application of piperidine derivatives in drug development.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Safety And Hazards

The safety information for “2-Methyl-2-(piperidin-1-yl)propanal” includes a GHS07 pictogram and a warning signal word . Further safety and hazard details may be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Piperidine derivatives, including “2-Methyl-2-(piperidin-1-yl)propanal”, play a significant role in the pharmaceutical industry . Future research will likely focus on the development of novel synthetic methods and the discovery of new biological activities for these compounds .

properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZEESTYAQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501922
Record name 2-Methyl-2-(piperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(piperidin-1-yl)propanal

CAS RN

16042-93-6
Record name α,α-Dimethyl-1-piperidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16042-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(piperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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